molecular formula C16H18N2O3S B10976446 6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10976446
M. Wt: 318.4 g/mol
InChI Key: LQBNODLGZKGBHW-UHFFFAOYSA-N
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Description

6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a thiophene ring substituted with cyano, ethyl, and methyl groups, linked to a cyclohexene ring through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Thiophene Derivative: The thiophene ring is synthesized through a series of reactions starting from simple precursors like ethyl acetoacetate and elemental sulfur. The cyano, ethyl, and methyl groups are introduced via alkylation and nitrile formation reactions.

    Cyclohexene Ring Formation: The cyclohexene ring is prepared through cyclization reactions, often involving Diels-Alder reactions.

    Coupling Reaction: The thiophene derivative is then coupled with the cyclohexene ring using carbamoylation reactions, typically involving reagents like carbonyldiimidazole (CDI) or similar coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3-Ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
  • 6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Uniqueness

Compared to similar compounds, 6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both a cyano group and a cyclohexene ring. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

6-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C16H18N2O3S/c1-3-10-9(2)22-15(13(10)8-17)18-14(19)11-6-4-5-7-12(11)16(20)21/h4-5,11-12H,3,6-7H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

LQBNODLGZKGBHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2CC=CCC2C(=O)O)C

Origin of Product

United States

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